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For Researchers, Scientists, and Drug Development Professionals

Introduction
The compound 360A is a synthetic small molecule that has garnered significant interest in the

field of cancer research due to its potent and selective activity as a G-quadruplex stabilizer and

telomerase inhibitor. G-quadruplexes (G4s) are non-canonical secondary structures formed in

guanine-rich nucleic acid sequences, which are prevalent in telomeric regions and oncogene

promoters. By stabilizing these structures, 360A interferes with crucial cellular processes,

particularly telomere maintenance, leading to anti-proliferative effects in cancer cells. This

technical guide provides an in-depth overview of the basic research applications of 360A,

including its mechanism of action, quantitative data on its activity, detailed experimental

protocols, and the signaling pathways it modulates.

Quantitative Data Summary
The biological activity of compound 360A has been quantified in various assays, demonstrating

its efficacy as a telomerase inhibitor and a cytotoxic agent against cancer cell lines.
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Assay Type
Target/Cell
Line

Parameter Value Reference

Telomerase

Inhibition

Telomerase (in

TRAP-G4 assay)
IC50 300 nM [1][2]

Telomerase

Inhibition

HEK293T cells

(primer

extension)

IC50 52 nM [1]

Cell Viability T98G (glioma) IC50 4.8 ± 1.1 μM [1]

Cell Viability CB193 (glioma) IC50 3.9 ± 0.4 μM [1][2]

Cell Viability
U118-MG

(glioma)
IC50 8.4 ± 0.5 μM [1][2]

Cell Viability
SAOS-2

(osteosarcoma)
IC50 >15 μM [1][2]

Cell Viability
Primary

astrocytes
IC50 17.4 ± 1.2 μM [1][2]

Cell Proliferation
A549 (lung

carcinoma)
Growth Arrest Day 11 (at 5 µM) [3][4]

Mechanism of Action
The primary mechanism of action of 360A is the stabilization of G-quadruplex structures in

DNA. This has several downstream consequences that contribute to its anti-cancer properties:

Telomerase Inhibition: By stabilizing G-quadruplexes in the telomeric G-rich overhang, 360A
inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length in most

cancer cells.[1][2] This leads to progressive telomere shortening with each cell division. 360A
has been shown to reduce the processivity of telomerase, promoting its dissociation from the

DNA substrate during elongation.[5]

Induction of Telomere Instability: 360A's interaction with telomeres leads to significant

telomere aberrations. These include telomere losses and the formation of telomere doublets,

which are dependent on the homologous recombination protein Rad51.[1][5] It also induces
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sister telomere fusions, a process dependent on the DNA-dependent protein kinase catalytic

subunit (DNA-PKcs), a key component of the non-homologous end joining (NHEJ) pathway.

[1][5][6]

Activation of DNA Damage Response: The telomere dysfunction induced by 360A triggers a

DNA damage response (DDR). This response is primarily mediated by the ATM (ataxia-

telangiectasia mutated) signaling pathway.[2][5] The activation of ATM leads to the

phosphorylation of downstream targets that can initiate cell cycle arrest and apoptosis.[2]

Signaling Pathways
The cellular response to 360A involves the activation of the DNA damage signaling cascade,

primarily originating from dysfunctional telomeres.

360A Compound

G-Quadruplex Stabilization
(Telomeres)

Telomerase Inhibition Replication Stress
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Telomere Aberrations
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ATM Activation Rad51
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Signaling pathway initiated by 360A.

Experimental Workflows and Protocols
Cell Viability and Proliferation Assay
This protocol is used to determine the cytotoxic and anti-proliferative effects of 360A on cancer

cell lines.

Preparation Treatment Incubation Analysis

Culture Cells Seed 96-well Plates Add 360A (0.1-20 µM)
and DMSO controls Incubate for 3 or 7 days Perform WST-1 Assay Measure Absorbance Calculate IC50

Click to download full resolution via product page

Workflow for cell viability assay.

Protocol:

Cell Seeding: Seed cells in 96-well culture plates at a density of 0.25–4 × 10³ cells per well in

100 µL of complete medium. The optimal seeding density will depend on the cell type.[1]

Compound Treatment: Prepare stock solutions of 360A in DMSO.[3] Treat the cells with

various concentrations of 360A (e.g., 0.1 to 20 µM). Include control wells treated with the

corresponding concentrations of DMSO.[1][2]

Incubation: Incubate the plates for 3 or 7 days at 37°C in a 5% CO₂ atmosphere. For 7-day

assays, it is recommended to change the medium on day 3.[1][2]

Viability Assessment: Perform a cell proliferation reagent WST-1 assay according to the

manufacturer's instructions.

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate

reader. Calculate the IC50 values by plotting the percentage of cell viability against the log of
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the compound concentration.

Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a sensitive method to measure telomerase activity.

Protocol:

Cell Lysis: Collect approximately 100,000 cells and centrifuge. Resuspend the cell pellet in

ice-cold NP-40 lysis buffer and incubate on ice for 30 minutes.[7]

Telomerase Extension: In a PCR tube, combine the cell lysate with a reaction mixture

containing a telomerase substrate (TS) primer, dNTPs, and TRAP buffer. Incubate at 25°C

for 40 minutes to allow telomerase to add telomeric repeats to the TS primer.[7]

PCR Amplification: Add a reverse primer (ACX) and Taq polymerase to the reaction mixture.

Perform PCR with an initial denaturation step at 95°C for 5 minutes, followed by 24-29 cycles

of denaturation at 95°C, annealing at 52°C, and extension at 72°C.[7]

Detection: Analyze the PCR products by electrophoresis on a polyacrylamide gel.

Telomerase activity is indicated by a characteristic ladder of bands with 6-base pair

increments.[7]

Single Telomere Length Analysis (STELA)
STELA is a PCR-based method to measure the length of individual telomeres.

Protocol:

DNA Digestion and Ligation: Digest genomic DNA with a restriction enzyme that does not cut

in the subtelomeric or telomeric regions. Ligate an anchor oligonucleotide (telorette) to the 5'

end of the C-rich telomeric strand.[3][8]

PCR Amplification: Perform PCR using a primer specific to the anchor (teltail) and a primer

specific to the subtelomeric region of a particular chromosome arm.[3][9]

Southern Blot Analysis: Separate the PCR products on an agarose gel and transfer them to

a nylon membrane.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4863463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4863463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4863463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4863463/
https://bio-protocol.org/exchange/minidetail?id=7287723&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC6167521/
https://bio-protocol.org/exchange/minidetail?id=7287723&type=30
https://bio-protocol.org/exchange/minidetail?id=3681465&type=30
https://bio-protocol.org/exchange/minidetail?id=7287723&type=30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b604971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detection: Hybridize the membrane with a radiolabeled telomeric probe and visualize the

telomere fragments using autoradiography. The length of individual telomeres can then be

determined.[9]

Conclusion
The 360A compound is a valuable tool for basic research into telomere biology and cancer

therapeutics. Its well-defined mechanism of action as a G-quadruplex stabilizer and telomerase

inhibitor, coupled with its demonstrated cellular effects, makes it a potent agent for inducing

telomere dysfunction and activating DNA damage response pathways in cancer cells. The

protocols and data presented in this guide provide a solid foundation for researchers and drug

development professionals to explore the potential of 360A and similar compounds in the

development of novel anti-cancer strategies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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